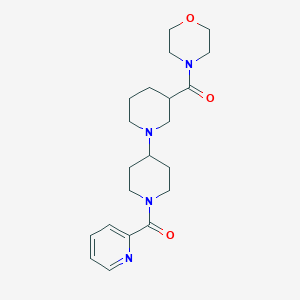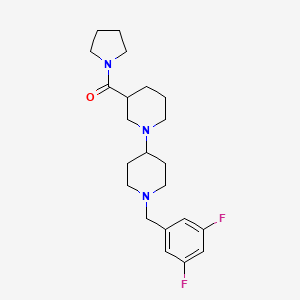![molecular formula C18H26ClN3O B5350385 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5350385.png)
2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopentylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine derivatives, including compounds like "2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopentylacetamide," are of significant interest in medicinal chemistry due to their wide range of biological activities. These compounds often serve as key building blocks in the design of molecules with potential therapeutic applications, including antihistaminic, antimicrobial, and anticancer activities.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step organic reactions, starting from simple precursors to achieve the desired structural complexity. For example, compounds with the piperazine core can be synthesized through cyclodesulfurization of thioureas, followed by alkylation, reductive amination, or oxirane ring-opening reactions to introduce various substituents, as described in the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines (Janssens et al., 1985).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized using techniques like X-ray diffraction, NMR, and IR spectroscopy. These methods provide detailed information about the compound's conformation, bond lengths, angles, and overall geometry. An example is the structural characterization of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, where X-ray diffraction revealed coplanarity of the rings and their attachment groups (Shusheng Zhang et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including nucleophilic substitutions, amidations, and couplings, to introduce or modify functional groups. These reactions are crucial for tailoring the chemical properties of the compounds to enhance their biological activity or solubility. For instance, the synthesis of farnesyl protein transferase inhibitors involved modifications at the piperazine moiety to improve pharmacokinetics (Mallams et al., 1998).
作用机制
Target of Action
The primary targets of this compound are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, differentiation, and transcription .
Mode of Action
It is believed to interact with its targets, leading to changes in their activity . This interaction could potentially alter the function of the proteins, thereby affecting the cellular processes they regulate .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its targets, it is likely that it impacts pathways related to cell division, differentiation, and transcription . The downstream effects of these changes could include alterations in cell growth and development .
Result of Action
Given its targets, it is likely that it could influence cell growth and development .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Specific information on how these factors influence the action of this compound is currently unavailable .
生化分析
Cellular Effects
The effects of 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopentylacetamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within the cell. Additionally, it can affect cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions are crucial for understanding the compound’s overall mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage . Understanding the dosage threshold is crucial for determining the compound’s safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may inhibit or activate specific enzymes, leading to changes in the concentration of key metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on overall metabolic homeostasis.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its activity, as the compound may interact with different biomolecules depending on its subcellular location .
属性
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c19-16-7-5-15(6-8-16)13-21-9-11-22(12-10-21)14-18(23)20-17-3-1-2-4-17/h5-8,17H,1-4,9-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDUXZCVAPRLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methoxy-4-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5350306.png)
![4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-9-(2-furoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5350310.png)
![4-chloro-5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B5350317.png)
![3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5350324.png)

![3-({4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5350344.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350348.png)
![3-methyl-7-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5350369.png)

![1-[3-(2,4-dichlorophenyl)acryloyl]-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B5350377.png)
![7-(3,5-dimethoxyphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5350391.png)
![6-[(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]pyridazin-3(2H)-one](/img/structure/B5350398.png)
![(1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5350411.png)
![N-(4-acetylphenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5350412.png)